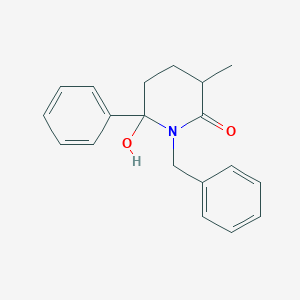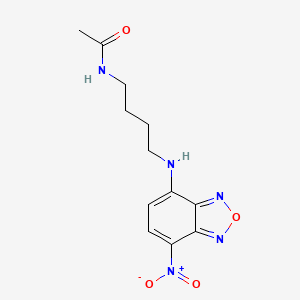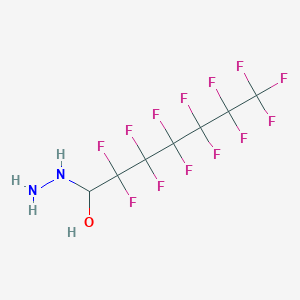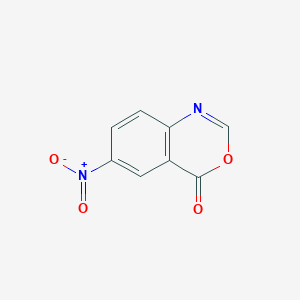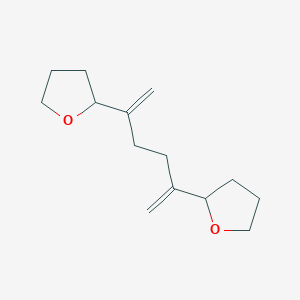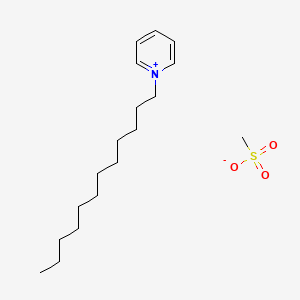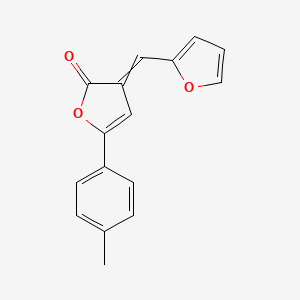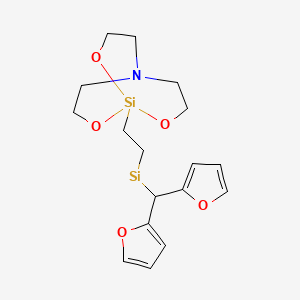![molecular formula C14H14ClNTe B14488398 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline CAS No. 65688-50-8](/img/structure/B14488398.png)
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 3-chlorophenyl group and an N,N-dimethylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 3-chlorophenyltellurium trichloride with N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is often refluxed in a suitable solvent, such as toluene or dichloromethane, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the tellurium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere at low temperatures.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds or tellurium-free products.
Substitution: Compounds with different functional groups replacing the tellurium atom.
科学研究应用
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to the unique properties of tellurium.
作用机制
The mechanism of action of 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting normal cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: A selenium-containing compound with similar structural features.
3-[Dichloro(4-methylphenyl)-lambda(4)-tellanyl]propanoic acid: Another tellurium-containing compound with different functional groups.
Uniqueness
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of both a tellurium atom and a 3-chlorophenyl group, which confer distinct chemical properties and reactivity. Its combination of tellurium and aniline moieties makes it particularly interesting for applications in organic synthesis and materials science.
属性
CAS 编号 |
65688-50-8 |
|---|---|
分子式 |
C14H14ClNTe |
分子量 |
359.3 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14ClNTe/c1-16(2)12-6-8-13(9-7-12)17-14-5-3-4-11(15)10-14/h3-10H,1-2H3 |
InChI 键 |
SXHZQZCGUNJPDW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)

